Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-dibromo-
Overview
Description
“Benzene, 1,1’-(1E)-1,2-ethenediylbis[3,5-dibromo-” is a derivative of benzene. Benzene is a nonpolar molecule that is typically a colorless liquid or solid with a distinctive aroma . The general format for naming benzene derivatives is: (positions of substituents (if >1)- + # (di, tri, …) + substituent)n + benzene .
Synthesis Analysis
When synthesizing benzene derivatives with two or more substituents, the effect of directing groups must be taken into account. Often the order of reactions can change the products produced. From benzene, two reactions, an acylation and a bromination, can be synthesized . In this case, the two substituents are meta to each other .Molecular Structure Analysis
The molecular structure of benzene derivatives can be viewed using Java or Javascript . The structure of benzene is a hexagonal, planar ring of carbons with alternating single and double bonds . The six pi electrons obey Huckel’s rule so benzene is especially stable .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The mechanism for this includes the formation of a strongly electrophilic bromine cation, the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, and a proton being removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
Benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,3-dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYVXFOKBUFEQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C=CC2=CC(=CC(=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403558 | |
Record name | Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
667467-09-6 | |
Record name | Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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